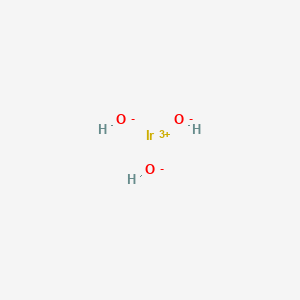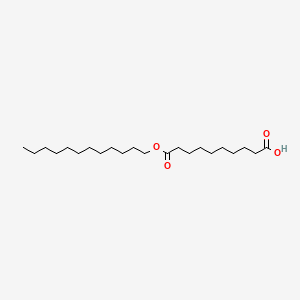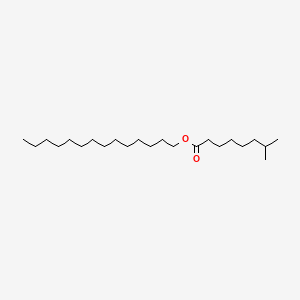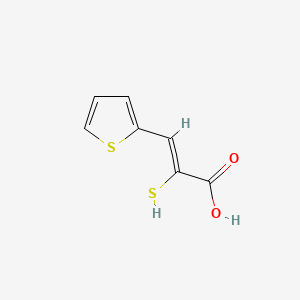
1,3-Pentanediol, 2-nitro-, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pentanediol, 2-nitro-, (R*,S*)- is an organic compound with the molecular formula C5H11NO4 It is a nitro alcohol, characterized by the presence of both hydroxyl (-OH) and nitro (-NO2) functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pentanediol, 2-nitro-, (R*,S*)- can be achieved through several methods. One common approach involves the nitration of 1,3-pentanediol using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 1,3-Pentanediol, 2-nitro-, (R*,S*)- often involves a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pentanediol, 2-nitro-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine are often used for esterification.
Major Products
Oxidation: Formation of 2-nitro-1,3-pentanedione.
Reduction: Formation of 2-amino-1,3-pentanediol.
Substitution: Formation of esters or ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1,3-Pentanediol, 2-nitro-, (R*,S*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Pentanediol, 2-nitro-, (R*,S*)- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Pentanediol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2,4-Trimethyl-1,3-pentanediol: A branched diol with different steric properties.
1,5-Pentanediol: Has a different hydroxyl group positioning, affecting its reactivity and applications.
Uniqueness
1,3-Pentanediol, 2-nitro-, (R*,S*)- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
138668-17-4 |
|---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2S,3R)-2-nitropentane-1,3-diol |
InChI |
InChI=1S/C5H11NO4/c1-2-5(8)4(3-7)6(9)10/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
WEMWRQSEKYYLOZ-CRCLSJGQSA-N |
Isomerische SMILES |
CC[C@H]([C@H](CO)[N+](=O)[O-])O |
Kanonische SMILES |
CCC(C(CO)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)







![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)

![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
